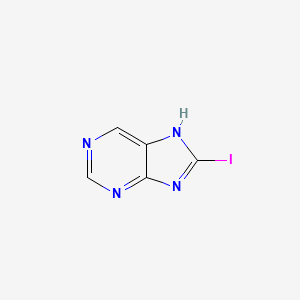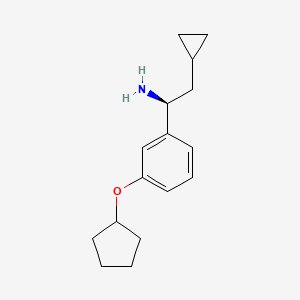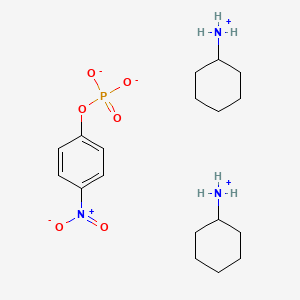
4-Nitrophenylphosphatebis(cyclohexylammonium)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is a chemical compound widely used as a substrate in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its high sensitivity and is often used with alkaline phosphatase systems. The compound has the molecular formula C6H4NO6P · (C6H11NH3+)2 and a molecular weight of 417.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, glycine buffer, magnesium chloride, zinc chloride.
Conditions: pH 10.4, room temperature, incubation in the dark for 30 minutes .Major Products
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzyme assays to study the activity of phosphatases.
Biology: In ELISA procedures to detect the presence of specific antigens or antibodies.
Medicine: In diagnostic assays to measure enzyme activity in clinical samples.
Industry: In quality control processes to ensure the activity of enzyme preparations
Wirkmechanismus
The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phosphate: A similar compound used as a substrate in enzyme assays.
p-Nitrophenyl phosphate: Another substrate for alkaline phosphatase with similar applications
Uniqueness
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is unique due to its high sensitivity and specificity in enzyme assays. Its ability to produce a yellow-colored product that can be easily measured spectrophotometrically makes it a preferred choice in various biochemical applications .
Eigenschaften
Molekularformel |
C18H32N3O6P |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
cyclohexylazanium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 |
InChI-Schlüssel |
KXNNUYCXODNFBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


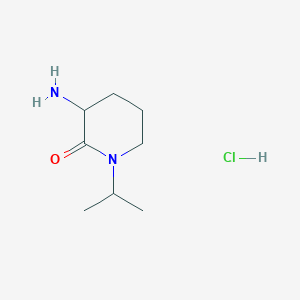

![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
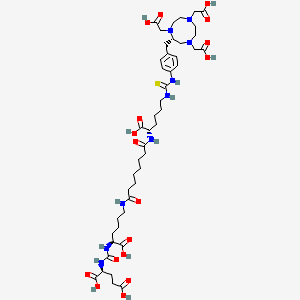

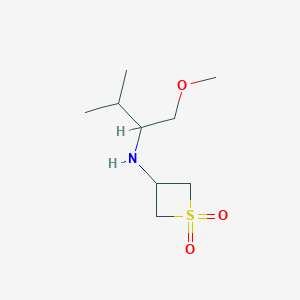
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)


![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
